Posaconazole - 177571-33-4

Posaconazole

Catalog Number: EVT-1180515
CAS Number: 177571-33-4
Molecular Formula: C37H42F2N8O4
Molecular Weight: 700.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Posaconazole is a broad-spectrum, second generation, triazole compound with antifungal activity. Posaconazole strongly inhibits 14-alpha demethylase, a cytochrome P450-dependent enzyme. Inhibition of 14-alpha-demethylase prevents the conversion of lanosterol to ergosterol, an important component of the fungal cell wall. Inhibition of ergosterol synthesis changes the fungal cell membrane composition and integrity, alters membrane permeability and eventually leads to fungal cell lysis. Compared to other azole antifungals, posaconazole is a significantly more potent inhibitor of sterol 14-alpha demethylase.
Posaconazole is a potent triazole antifungal agent used in the prevention of invasive fungal infections due to aspergillosis and candida in high risk patients. Posaconazole therapy is associated with transient, asymptomatic serum aminotransferase elevations and is a suspected but rare cause of clinically apparent acute drug induced liver injury.
Posaconazole is an N-arylpiperazine that consists of piperazine carrying two 4-substituted phenyl groups at positions 1 and 4. A triazole antifungal drug. It has a role as a trypanocidal drug. It is a member of triazoles, a N-arylpiperazine, an organofluorine compound, a member of oxolanes, an aromatic ether, a conazole antifungal drug and a triazole antifungal drug.
Source and Classification

Posaconazole is derived from a class of compounds known as triazoles, which are characterized by their five-membered ring structure containing three nitrogen atoms. It is classified as an extended-spectrum antifungal agent, effective against a variety of fungi, including Candida species and Aspergillus species. The compound is commercially available under various brand names, including Noxafil.

Synthesis Analysis

The synthesis of posaconazole involves several steps that typically include the debenzylation of intermediates and subsequent reactions to form the final product. A notable method for synthesizing posaconazole includes:

  1. Starting Material: A compound designated as formula II serves as the raw material.
  2. Debenzylaion Reaction: The starting compound undergoes debenzylation using hydrogen gas in the presence of a noble metal catalyst (e.g., palladium on carbon) and an acid in an organic solvent.
  3. Formation of Posaconazole: The debenzylated compound is then reacted with another compound (often referred to as formula IV) under basic conditions (e.g., sodium hydroxide) to yield posaconazole.

The reaction conditions typically involve:

  • Temperature: 20 °C to 80 °C
  • Hydrogen Pressure: Around 0.4-0.5 MPa
  • Reaction Time: Varies from 5 hours to several days depending on the specific method used.
Molecular Structure Analysis

Posaconazole's molecular structure can be represented by the chemical formula C37H43N5O4C_{37}H_{43}N_5O_4. It features a triazole ring fused with a tetrahydrofuran moiety, contributing to its antifungal activity. The structural characteristics include:

  • Triazole Ring: Essential for its interaction with fungal enzymes.
  • Tetrahydrofuran Component: Enhances solubility and bioavailability.
  • Functional Groups: Hydroxyl and ether groups that contribute to its pharmacological properties.

Crystallographic studies have shown that posaconazole can exist in multiple polymorphic forms, with Form-S being one such stable hydrate form . Characterization techniques like X-ray powder diffraction have been employed to analyze these forms.

Chemical Reactions Analysis

Posaconazole participates in various chemical reactions primarily through its functional groups. Key reactions include:

  • Hydrogenation: Involves the addition of hydrogen across double bonds during the debenzylation process.
  • Condensation Reactions: The formation of posaconazole from its precursors typically involves condensation reactions facilitated by bases.
  • Deprotection Reactions: Removing protective groups (e.g., benzyl) under acidic or catalytic conditions.

These reactions are critical for synthesizing high-purity posaconazole efficiently while minimizing by-products .

Mechanism of Action

Posaconazole exerts its antifungal effects primarily through inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. By blocking this enzyme, posaconazole disrupts the formation of ergosterol, leading to:

  • Altered Membrane Integrity: Fungal cell membranes become permeable and unstable.
  • Cell Death: The disruption ultimately results in cell lysis and death.

This mechanism underscores posaconazole's effectiveness against a wide range of fungal pathogens, particularly in immunocompromised individuals .

Physical and Chemical Properties Analysis

Posaconazole exhibits several important physical and chemical properties:

  • Molecular Weight: 625.77 g/mol
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; limited solubility in water.
  • Stability: Posaconazole is stable under normal storage conditions but may degrade under extreme temperatures or humidity.

The compound's solubility profile is significant for its formulation into oral dosage forms, ensuring adequate bioavailability during therapeutic use .

Applications

Posaconazole is utilized in various clinical settings:

  1. Prophylaxis: Recommended for patients at high risk for invasive fungal infections, particularly during chemotherapy or stem cell transplantation.
  2. Treatment: Effective against infections caused by Candida species, Aspergillus species, and other fungi resistant to other antifungal agents.
  3. Research Applications: Studied for its potential roles beyond antifungal activity, including effects on signaling pathways in cancer cells.

The development of reliable analytical methods such as high-performance liquid chromatography has facilitated quality control and assessment of posaconazole in pharmaceutical formulations .

Introduction to Posaconazole

Structural Evolution from Itraconazole and Triazole Derivatives

Posaconazole [(4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(1H-1,2,4-triazol-1-ylmethyl)-3-furanyl]methoxy]phenyl]-1-piperazinyl]phenyl]-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one] represents a deliberate molecular evolution from the foundational triazole itraconazole. Both compounds share a central triazole ring critical for targeting fungal cytochrome P450 enzymes, but posaconazole incorporates strategic modifications that confer enhanced antifungal properties. The primary structural advancements include: [4] [7]

  • Fluorine Substitutions: Replacement of itraconazole's chlorine atoms with fluorine at the 2,4-positions of the terminal phenyl ring. This modification enhances lipid solubility and membrane penetration, improving bioavailability and tissue distribution. The electronegativity of fluorine strengthens hydrogen bonding with fungal CYP51 enzymes. [7] [10]
  • Furan Ring Replacement: Substitution of itraconazole's dioxolane ring with a furan ring. This alteration reduces metabolic susceptibility and increases molecular stability in acidic environments, which is particularly relevant for oral absorption. The furan moiety also contributes to conformational flexibility, allowing optimal binding orientation within the CYP51 active site. [5] [7]
  • Extended Side Chain: Incorporation of a hydroxyalkyl side chain at the triazolone ring. This extension facilitates additional hydrophobic interactions within the heme-binding cavity of fungal CYP51, contributing to tighter binding affinity and extended dwell time compared to earlier triazoles. [4] [10]

Table 1: Structural Comparison of Posaconazole and Itraconazole [4] [7] [10]

Structural FeatureItraconazolePosaconazoleFunctional Consequence
Halogen on phenyl ringChlorineFluorine (2,4-positions)Enhanced membrane penetration and binding affinity
Oxygen-containing ringDioxolaneFuranReduced metabolic degradation
Triazole substituentShort chainExtended hydroxyalkyl chainAdditional hydrophobic binding interactions

X-ray crystallographic studies of posaconazole bound to Aspergillus fumigatus CYP51 reveal a linear molecular configuration that spans the entire substrate access channel. The terminal triazole coordinates with the heme iron, while the fluorinated phenyl ring anchors the molecule through hydrophobic interactions with phenylalanine residues. This optimized binding explains its sub-nanomolar inhibition constants against diverse fungal pathogens. [4] [10]

Classification as a Broad-Spectrum Antifungal Agent

Posaconazole belongs to the second-generation triazole antifungals, classified as broad-spectrum due to its inhibitory activity against an extensive range of yeasts, molds, and dimorphic fungi that surpasses earlier azoles. Its spectrum encompasses: [5] [6] [9]

  • Candida species: Including fluconazole-resistant Candida glabrata and intrinsically resistant Candida krusei. Posaconazole demonstrates minimum inhibitory concentrations (MIC90) of 0.06–1 μg/mL against most Candida species, superior to fluconazole for non-albicans isolates. Activity remains significant against isolates with upregulated efflux pumps. [6] [9]
  • Aspergillus species: Exhibiting fungicidal activity against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus (MIC90: 0.125–0.5 μg/mL), including strains resistant to amphotericin B. Its potency equals or exceeds voriconazole in animal models of invasive aspergillosis. [5] [6]
  • Zygomycetes: Unique among triazoles, posaconazole inhibits Rhizopus arrhizus, Mucor circinelloides, and Lichtheimia corymbifera (MIC90: 0.25–2 μg/mL), filling a critical therapeutic gap left by other azoles. This activity stems from high-affinity binding to zygomycete CYP51 isoforms. [5] [6]
  • Other molds and yeasts: Including Fusarium species (MIC90: 2–8 μg/mL), Scedosporium apiospermum, Cryptococcus neoformans, and endemic fungi (Histoplasma capsulatum, Coccidioides immitis). Activity against dematiaceous fungi like Fonsecaea pedrosoi is particularly notable. [5] [9]

Table 2: In Vitro Antifungal Activity Spectrum of Posaconazole [5] [6] [9]

Fungal PathogenMIC90 Range (μg/mL)Comparison to Voriconazole
Candida albicans0.06–0.5Similar
Candida glabrata0.5–2Superior
Candida krusei0.25–1Superior
Aspergillus fumigatus0.125–0.5Similar
Rhizopus arrhizus0.25–1Superior (voriconazole inactive)
Cryptococcus neoformans0.06–0.25Similar
Fusarium solani4–16Similar

The molecular basis for this breadth lies in posaconazole's high-affinity interaction with fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis. Unlike first-generation triazoles, posaconazole maintains potent inhibition even against fungi with amino acid substitutions in the CYP51 active site. It binds fungal CYP51 with 10- to 100-fold greater affinity than human isoforms, conferring selectivity. Spectroscopic analyses confirm type II binding characteristics, with the triazole nitrogen coordinating the heme iron and hydrophobic side chains occupying substrate channels. [4] [7] [10]

Historical Development and Regulatory Approvals

The development of posaconazole emerged from systematic efforts to overcome limitations of early azoles (suboptimal spectra, resistance emergence, pharmacokinetic variability). Key milestones include: [1] [3] [7]

  • Discovery Phase (Late 1990s): Designed as SCH 56592 by Schering-Plough Research Institute through targeted modification of itraconazole's scaffold. Preclinical studies demonstrated unparalleled activity against zygomycetes and resistant Candida. Phase I trials (1999-2001) established dose-proportional pharmacokinetics above 50 mg and food-enhanced absorption. [7] [8]
  • Pivotal Clinical Trials (2001-2005): The phase III program included:
  • Study 014: Demonstrated superiority over fluconazole (7.3% vs. 25.0% breakthrough fungal infections, p<0.001) for antifungal prophylaxis in hematological malignancy patients with prolonged neutropenia. [1] [6]
  • Study 039/040: Established efficacy in refractory invasive fungal infections (44% success in aspergillosis, 71% in fusariosis, 80% in zygomycosis), leading to salvage therapy approval. [5] [6]
  • Regulatory Milestones:
  • 2005: Orphan drug designation for zygomycosis and fusariosis (United States Food and Drug Administration).
  • 2006: Initial approval for oropharyngeal candidiasis and prophylaxis in immunocompromised patients (oral suspension formulation). [3]
  • 2013/2014: Approval of delayed-release tablets and intravenous formulations following bioequivalence studies showing reduced pharmacokinetic variability (tablets) and cyclodextrin-based solubilization technology (intravenous). [3] [7]
  • 2021: Label expansion to pediatric populations (≥2 years) for prophylaxis. [3] [9]

Table 3: Key Regulatory Approvals for Posaconazole [3] [9]

YearRegion/AgencyApproval Scope
2005United States Food and Drug Administration (Orphan)Zygomycosis, fusariosis
2006United States Food and Drug Administration (Full)Oropharyngeal candidiasis; prophylaxis in immunocompromised patients (suspension)
2013United States Food and Drug AdministrationDelayed-release tablets (prophylaxis)
2014United States Food and Drug AdministrationIntravenous formulation
2014European Medicines AgencyTreatment of refractory aspergillosis, fusariosis, zygomycosis
2021United States Food and Drug AdministrationProphylaxis in pediatric patients ≥2 years

Post-approval research focused on formulations addressing the oral suspension's absorption limitations. The 2013 delayed-release tablet utilizes a pH-sensitive polymer matrix that releases posaconazole in the small intestine, achieving 54% absolute bioavailability independent of gastric conditions. The 2014 intravenous formulation employs sulfobutyl ether beta-cyclodextrin as a solubilizing agent, providing an option for critically ill patients unable to tolerate oral therapy. These advancements reduced interpatient pharmacokinetic variability by over 30% compared to the original suspension. [7] [9]

The historical significance of posaconazole lies in its validation of structure-based azole optimization and its role as the first triazole with reliable activity against mucormycosis. Ongoing development seeks to further enhance solubility and overcome emerging resistance mutations (e.g., CYP51A TR34/L98H in Aspergillus fumigatus) through next-generation analogs. [4] [10]

Properties

CAS Number

177571-33-4

Product Name

Posaconazole

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one

Molecular Formula

C37H42F2N8O4

Molecular Weight

700.8 g/mol

InChI

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1

InChI Key

RAGOYPUPXAKGKH-XAKZXMRKSA-N

SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Solubility

Insoluble
In water, 0.027 mg/L at 25 °C (est)

Synonyms

Noxafil
posaconazole
SCH 56592
SCH-56592

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Isomeric SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.